molecular formula C7H15N2O2+ B11704323 (2Z)-2-(hydroxyimino)-N,N,N-trimethyl-3-oxobutan-1-aminium

(2Z)-2-(hydroxyimino)-N,N,N-trimethyl-3-oxobutan-1-aminium

Katalognummer: B11704323
Molekulargewicht: 159.21 g/mol
InChI-Schlüssel: RWBBHBNKJAPDEL-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2Z)-2-(HYDROXYIMINO)-3-OXOBUTYL]TRIMETHYLAZANIUM is a chemical compound characterized by its unique structure, which includes a hydroxyimino group and a trimethylazanium moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2Z)-2-(HYDROXYIMINO)-3-OXOBUTYL]TRIMETHYLAZANIUM typically involves the reaction of α-hydroxyamino oximes with ethyl acetoacetate or ethyl α-methylacetoacetate. The reaction conditions often include the use of acetic acid salts and room temperature settings. The yields of the desired product can vary, with reported yields ranging from 14% to 62% depending on the specific reactants and conditions used .

Industrial Production Methods

Industrial production methods for [(2Z)-2-(HYDROXYIMINO)-3-OXOBUTYL]TRIMETHYLAZANIUM are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

[(2Z)-2-(HYDROXYIMINO)-3-OXOBUTYL]TRIMETHYLAZANIUM undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

[(2Z)-2-(HYDROXYIMINO)-3-OXOBUTYL]TRIMETHYLAZANIUM has several scientific research applications:

Wirkmechanismus

The mechanism of action of [(2Z)-2-(HYDROXYIMINO)-3-OXOBUTYL]TRIMETHYLAZANIUM involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the trimethylazanium moiety can interact with negatively charged regions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(2Z)-2-(HYDROXYIMINO)-3-OXOBUTYL]TRIMETHYLAZANIUM is unique due to its trimethylazanium group, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C7H15N2O2+

Molekulargewicht

159.21 g/mol

IUPAC-Name

[(2Z)-2-hydroxyimino-3-oxobutyl]-trimethylazanium

InChI

InChI=1S/C7H14N2O2/c1-6(10)7(8-11)5-9(2,3)4/h5H2,1-4H3/p+1

InChI-Schlüssel

RWBBHBNKJAPDEL-UHFFFAOYSA-O

Isomerische SMILES

CC(=O)/C(=N\O)/C[N+](C)(C)C

Kanonische SMILES

CC(=O)C(=NO)C[N+](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.